(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
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Overview
Description
The compound is a Schiff base, which is a class of compounds with a carbon-nitrogen double bond where the nitrogen is also attached to an aryl or alkyl group (not hydrogen). They are often used as ligands in coordination chemistry and have applications in catalysis, organic synthesis, and medicinal chemistry .
Synthesis Analysis
Schiff bases are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound . The exact synthesis process for this specific compound isn’t available in the literature I have access to.Molecular Structure Analysis
The molecular structure of Schiff bases can be determined using various spectroscopic techniques, including NMR, IR, and UV-Vis . The exact structure of this compound would need to be determined experimentally.Chemical Reactions Analysis
Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition . The specific reactions that this compound undergoes would depend on the exact structure and conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases depend on their exact structure. They are generally stable compounds, but their stability can be affected by factors such as the presence of electron-donating or withdrawing groups .Scientific Research Applications
Synthesis and Characterization
Experimental and Theoretical Characterization : Quinoxalines, including derivatives closely related to the compound , exhibit versatile pharmacological applications. One study detailed the synthesis, extensive characterization, and computational studies of a quinoxaline derivative, highlighting its synthesis via oxidative cyclization, showcasing the compound's ionic nature and reactivity (Faizi et al., 2018).
Catalytic Applications and Synthesis : Another research avenue involves the synthesis of pyrrolo- and indolo[1,2-a]quinoxalines through an iodine-catalyzed approach, utilizing environmentally friendly oxidants. This method underscores the potential for green chemistry applications in synthesizing quinoxaline derivatives (Wang et al., 2015).
Applications in Sensing and Material Science
Sensing Applications : Research has also explored the synthesis and electropolymerization of quinoxaline derivatives for ion-sensitive applications. A specific study synthesized a fluorescent polymer bearing pendant quinoxaline moieties, which exhibited selectivity towards Fe3+ ions, suggesting potential applications in metal ion sensing (Carbas et al., 2012).
Material Science : The creation of Ag(I) complexes involving imine derivatives of thiophene, including unexpected homo-coupling reactions, has been documented. Such research paves the way for novel routes in synthesizing diverse imine derivatives, with implications in material science and coordination chemistry (Adeleke et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S2/c1-14-8-10-16(11-9-14)31(28,29)20-19-22(26-18-7-3-2-6-17(18)25-19)27(21(20)23)24-13-15-5-4-12-30-15/h2-13H,23H2,1H3/b24-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCUNISZKWEVBP-ZMOGYAJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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